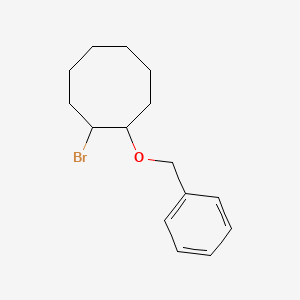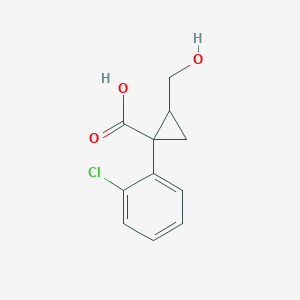
1-(2-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is a synthetic organic compound that belongs to the class of cyclopropane carboxylic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and cyclopropane derivatives.
Cyclopropanation: The cyclopropanation reaction is carried out using reagents like diazomethane or Simmons-Smith reagent to form the cyclopropane ring.
Hydroxymethylation: The hydroxymethyl group is introduced through a reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chlorophenyl)cyclopropane-1-carboxylic acid: Lacks the hydroxymethyl group.
1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
1-(2-Chlorophenyl)-2-(methyl)cyclopropane-1-carboxylic acid: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness
1-(2-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both the hydroxymethyl and carboxylic acid groups, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H11ClO3 |
|---|---|
Poids moléculaire |
226.65 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO3/c12-9-4-2-1-3-8(9)11(10(14)15)5-7(11)6-13/h1-4,7,13H,5-6H2,(H,14,15) |
Clé InChI |
IXSUUPSCTDFFRV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(C2=CC=CC=C2Cl)C(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072939.png)
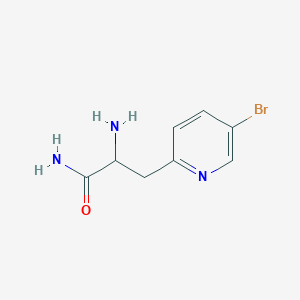

amine](/img/structure/B13072959.png)
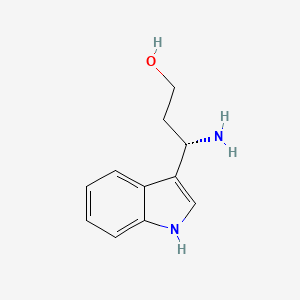

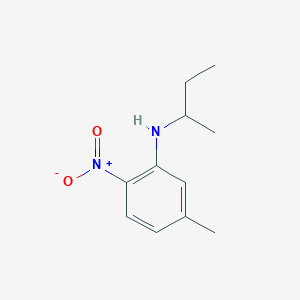
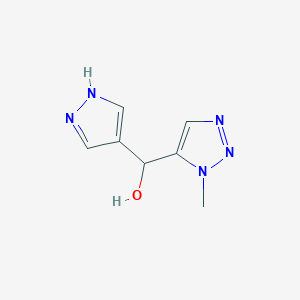

![6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13072995.png)
